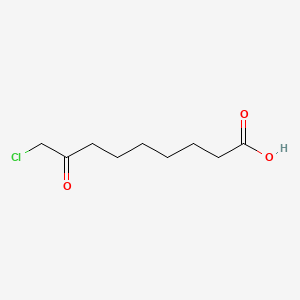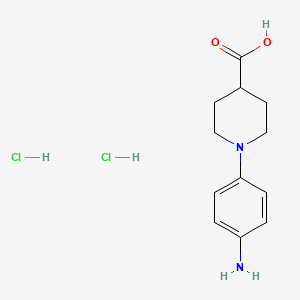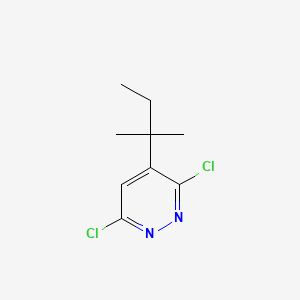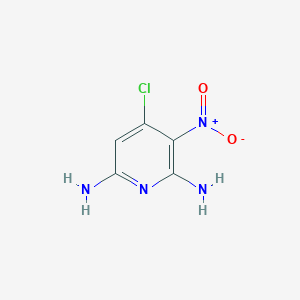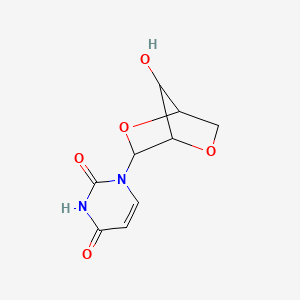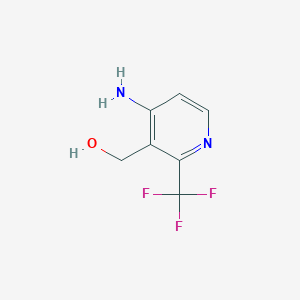
2-Hydroxypyrazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypyrazin-2-one is a heterocyclic compound with a pyrazine ring structure. It is known for its iron-chelating properties and has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
The synthesis of 1-hydroxypyrazin-2-one typically involves the reaction of pyrazine derivatives with hydroxylating agents. One common method includes the use of pyrazine-2-carboxylic acid, which undergoes hydroxylation to form 1-hydroxypyrazin-2-one. The reaction conditions often involve the use of strong bases and oxidizing agents .
Mechanochemical approaches and solid-state reactions have also been explored for the synthesis of related compounds .
Chemical Reactions Analysis
1-Hydroxypyrazin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxypyrazin-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Its iron-chelating properties make it a candidate for studying iron metabolism and related disorders.
Mechanism of Action
The primary mechanism of action of 1-hydroxypyrazin-2-one involves its ability to chelate iron ions. By binding to iron, it prevents the formation of reactive oxygen species, which are harmful to cells. This chelation process helps in reducing oxidative stress and protecting neuronal cells from damage .
Comparison with Similar Compounds
1-Hydroxypyrazin-2-one is often compared to 1-hydroxypyridin-2-one, another iron chelator. While both compounds have similar iron-binding properties, 1-hydroxypyrazin-2-one has been found to form weaker iron complexes and has a poorer ability to penetrate cell membranes compared to 1-hydroxypyridin-2-one . Other similar compounds include deferiprone and various hydroxypyridinones, which also exhibit iron-chelating properties .
Conclusion
1-Hydroxypyrazin-2-one is a versatile compound with significant potential in scientific research, particularly in the fields of neuroprotection and iron metabolism. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in both laboratory and industrial settings.
Properties
CAS No. |
66313-29-9 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
1-hydroxypyrazin-2-one |
InChI |
InChI=1S/C4H4N2O2/c7-4-3-5-1-2-6(4)8/h1-3,8H |
InChI Key |
NWPTWKIFQCHKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



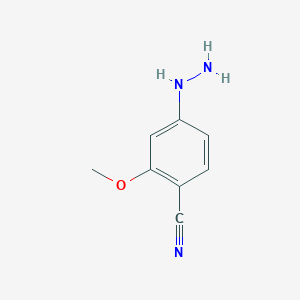
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

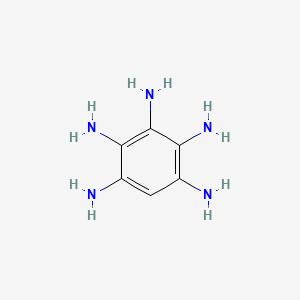
![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
